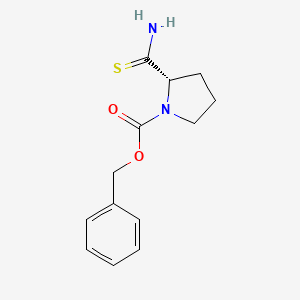

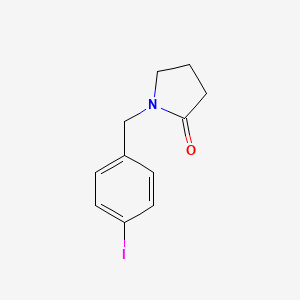

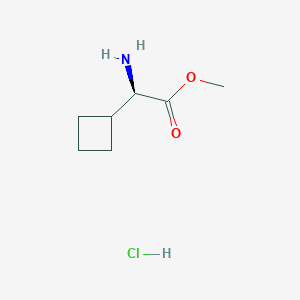

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%

説明

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is a compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid that is easily soluble in water and alcohol, and is used as a reagent in organic synthesis. It is also used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is a versatile compound with a number of advantages that make it useful in a variety of research settings.

科学的研究の応用

Photocatalytic Synthesis of Ester Derivatives

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. They serve as building blocks for drugs like clopidogrel, methylphenidate, fenofibrate, and more . In recent years, photochemical strategies have gained prominence for ester synthesis. Researchers have explored photo-induced transformations using organic photocatalysts. For instance, Jiang’s group demonstrated the formation of benzyl esters through cascade reactions using Ru(bpy)~3~Cl~2~·6H~2~O as a photocatalyst . This approach offers a sustainable and efficient route to ester derivatives.

Screening for Impurities in Pharmaceuticals

Benzyl chloride, a mutagenic carcinogen, can be an impurity in active pharmaceutical ingredients (APIs) and drug products. A solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method has been developed for robustly screening benzyl chloride impurities . This application ensures the safety and quality of pharmaceutical formulations.

Synthetic Chemistry and Organic Synthesis

Esterification reactions are fundamental in synthetic chemistry. Benzyl esters find applications as protecting groups, intermediates, and functional moieties. Researchers explore various methods, including Fisher esterification, interconversion of carboxylic acid derivatives, and photo-induced transformations, to access esters . The compound’s versatility makes it valuable in designing novel synthetic routes.

特性

IUPAC Name |

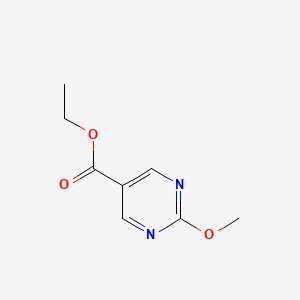

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVERNDRXLDWSFC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (S)-2-thiocarbamoylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![Benzyloxycalix[5]arene](/img/structure/B6337005.png)